molecular formula C5H7KO2 B105275 Pentane-2,4-dione, monopotassium salt CAS No. 19393-11-4

Pentane-2,4-dione, monopotassium salt

Cat. No.: B105275
CAS No.: 19393-11-4
M. Wt: 138.21 g/mol
InChI Key: WARGEQHDZDMUQJ-UHFFFAOYSA-N
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Description

Pentane-2,4-dione, monopotassium salt, also known as potassium acetylacetonate, is an organometallic compound with the molecular formula C5H7KO2. It is a derivative of pentane-2,4-dione, where one of the hydrogen atoms is replaced by a potassium ion. This compound is commonly used as a ligand in coordination chemistry and has applications in various fields such as catalysis, material science, and pharmaceuticals .

Mechanism of Action

Target of Action

Pentane-2,4-dione, monopotassium salt, also known as Potassium Acetylacetonate, is a chemical compound with a wide range of applications. It has been used as a fluorogenic probe for the dipeptidyl peptidase-4 enzyme inhibitor .

Mode of Action

It is known that ketones, such as pentane-2,4-dione, are reactive with many acids and bases, liberating heat and flammable gases (eg, H2) . This reactivity can lead to various chemical reactions, depending on the specific targets and the environment.

Pharmacokinetics

It has been used as a probe in pharmaceutical and biological matrices, suggesting that it may have some bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium Acetylacetonate. For instance, its reactivity with acids and bases can lead to the liberation of heat and flammable gases, which could be influenced by factors such as temperature and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentane-2,4-dione, monopotassium salt can be synthesized through the reaction of pentane-2,4-dione with potassium hydroxide. The reaction typically takes place in an aqueous or alcoholic solution, where the potassium hydroxide deprotonates the pentane-2,4-dione, forming the monopotassium salt. The reaction can be represented as follows:

C5H8O2+KOHC5H7KO2+H2O\text{C}_5\text{H}_8\text{O}_2 + \text{KOH} \rightarrow \text{C}_5\text{H}_7\text{KO}_2 + \text{H}_2\text{O} C5​H8​O2​+KOH→C5​H7​KO2​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where pentane-2,4-dione is mixed with potassium hydroxide under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is crystallized and dried to obtain the pure monopotassium salt .

Chemical Reactions Analysis

Types of Reactions

Pentane-2,4-dione, monopotassium salt undergoes various types of chemical reactions, including:

    Coordination Reactions: It acts as a ligand, forming complexes with transition metals.

    Substitution Reactions: The potassium ion can be replaced by other metal ions.

    Oxidation and Reduction Reactions: It can participate in redox reactions, especially when coordinated with metal ions.

Common Reagents and Conditions

    Coordination Reactions: Commonly involve metal salts such as nickel(II) chloride or cobalt(III) nitrate in aqueous or alcoholic solutions.

    Substitution Reactions: Typically involve other metal salts like sodium chloride or lithium chloride.

    Oxidation and Reduction Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

Scientific Research Applications

Pentane-2,4-dione, monopotassium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione (Acetylacetone): The parent compound, which lacks the potassium ion.

    Sodium Acetylacetonate: Similar to the monopotassium salt but with a sodium ion instead of potassium.

    Lithium Acetylacetonate: Similar to the monopotassium salt but with a lithium ion.

Uniqueness

Pentane-2,4-dione, monopotassium salt is unique due to its specific coordination properties with potassium ions, which can influence the stability and reactivity of the resulting metal complexes. Compared to its sodium and lithium counterparts, the potassium salt often exhibits different solubility and reactivity profiles, making it suitable for specific applications in catalysis and material science .

Properties

IUPAC Name

potassium;pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7O2.K/c1-4(6)3-5(2)7;/h3H,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARGEQHDZDMUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[CH-]C(=O)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17272-66-1 (Parent)
Record name Pentane-2,4-dione, monopotassium salt
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DSSTOX Substance ID

DTXSID40173005
Record name Pentane-2,4-dione, monopotassium salt
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19393-11-4
Record name Potassium acetylacetonate
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Record name Pentane-2,4-dione, monopotassium salt
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Record name 2, ion(1-), potassium
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Record name Pentane-2,4-dione, monopotassium salt
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Record name Pentane-2,4-dione, monopotassium salt
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Q & A

Q1: What is the crystal structure of potassium acetylacetonate hemihydrate?

A1: Potassium acetylacetonate hemihydrate (KC5H7O2·1/2H2O) crystallizes in the triclinic system with the space group P\bar1. The unit cell dimensions are a=10.86 Å, b=8.74 Å, c=7.45 Å, α=90.5°, β=95.8°, and γ=91.9°, with four formula units per unit cell (Z=4) []. The structure shows each potassium ion coordinated to seven oxygen atoms, six from four surrounding acetylacetonate anions and one from a water molecule.

Q2: Does potassium acetylacetonate exhibit any interesting dielectric properties?

A3: Yes, potassium acetylacetonate displays a peak in its dielectric constant and dielectric loss at a critical temperature (Tc) of 313 K []. X-ray analysis reveals a phase transition at this temperature, with the compound shifting from an orthorhombic to a triclinic structure.

Q3: How is potassium acetylacetonate employed in the synthesis of polymeric metallomesogens?

A5: Potassium acetylacetonate plays a crucial role in synthesizing a novel acrylate monomer, a precursor to polymeric metallomesogens. This monomer is obtained by first reacting an azobenzene ligand with [Pd(PhCN)2Cl2] to form a chloro-bridged dinuclear cyclopalladated derivative. Subsequently, treatment with potassium acetylacetonate yields the desired acrylate monomer. This monomer can then undergo free radical polymerization to produce the final polymer [].

Q4: Can you describe the use of potassium acetylacetonate in synthesizing unsymmetrical phthalocyanines?

A6: Potassium acetylacetonate is instrumental in synthesizing monomeric palladium complexes from unsymmetrical metallophthalocyanines. The process begins with cyclopalladation using [Pd(PhCN)2Cl2], resulting in bis-μ-chloro-bridged dimers. Subsequently, refluxing these dimers with potassium acetylacetonate yields the corresponding monomers, which are then purified and characterized [].

Q5: Are there any studies on the analytical methods used to characterize potassium acetylacetonate?

A8: While the provided research highlights the use of X-ray diffraction for structural analysis [, ] and spectroscopic techniques like UV-vis and infrared spectroscopy for characterizing metal complexes containing acetylacetonate ligands [], there's limited information on specific analytical methods dedicated to potassium acetylacetonate itself.

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